molecular formula C24H23NO6 B2901310 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid CAS No. 2490401-41-5

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid

Cat. No.: B2901310
CAS No.: 2490401-41-5
M. Wt: 421.449
InChI Key: UGDZDRLLBRAUKT-UHFFFAOYSA-N
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Description

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it significant in peptide synthesis and other organic chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid typically involves multiple steps, starting with the preparation of the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amines.

Scientific Research Applications

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid is used extensively in:

Mechanism of Action

The mechanism of action for this compound involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions, allowing for the sequential addition of amino acids . This selective protection and deprotection are crucial for the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid apart is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring precise spatial configuration and stability .

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6/c26-20(27)23-10-22(11-23,31-24(23)13-29-14-24)12-25-21(28)30-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDZDRLLBRAUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C3(O2)COC3)C(=O)O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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